molecular formula C22H28O4 B193697 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione CAS No. 13504-15-9

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No. B193697
CAS RN: 13504-15-9
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-AKXKBWEISA-N
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Description

“17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione” is a chemical compound with the molecular formula C22H28O4 and a molecular weight of 356.462 . It is used for industrial purposes .

Scientific Research Applications

Synthesis and Characterization

  • A study by García‐Martínez et al. (1993) detailed a three-step synthesis of a compound structurally similar to 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione, highlighting the process involving spectroscopic characterization and nuclear magnetic resonance effects (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

Microbial Transformation and Biodehydrogenation

  • Research by Wang Rong-zhu (2011) explored the biodehydrogenation of a related steroid by Arthrobacter simplex, demonstrating its transformation in an ionic liquid containing system. This process showcased the microbial conversion capabilities and optimal conditions for such transformations (Wang Rong-zhu, 2011).

Inhibitors of Lipid Peroxidation

  • Braughler et al. (1987) described two compounds, including one structurally akin to the steroid , as potent inhibitors of lipid peroxidation. Their research indicated the role these compounds play in protecting against oxidative stress in biological systems (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).

Alternative Synthesis Methods

  • Andrews, Giusto, and Sudhakar (1996) described an alternative synthesis method for a corticoid intermediate structurally similar to the steroid of interest, highlighting the key reactions and implications for producing anti-inflammatory corticoids (Andrews, Giusto, & Sudhakar, 1996).

Biotransformation Studies

  • Fokina et al. (2003) conducted a study on the conversion of related steroid acetates by Nocardioides simplex, proposing conversion pathways and conditions for biotransformation. This research contributes to understanding microbial steroid conversion processes (Fokina, Sukhodolskaya, Baskunov, Turchin, Grinenko, & Donova, 2003).

Pharmacological Potential

Molecular Interactions and Inhibitory Activities

Bioactive Pregnanes and Their Effects

Safety And Hazards

According to the Safety Data Sheets (SDS), this compound is not classified as hazardous. It does not require any specific precautionary statements for prevention, response, storage, or disposal . In case of exposure, general advice is to consult a physician and show them the safety data sheet .

properties

IUPAC Name

(8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXTXAMMDTYDQ-AKXKBWEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892344
Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

CAS RN

13504-15-9
Record name (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13504-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU1L09AID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
Reactant of Route 2
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Reactant of Route 6
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

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